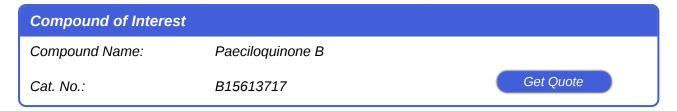


# Paeciloquinone B: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Paeciloquinone B** is a naturally occurring anthraquinone derivative isolated from the fungus Paecilomyces carneus. It belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Paeciloquinone B**, with a particular focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research and development.

## **Chemical Structure and Physicochemical Properties**

**Paeciloquinone B** is characterized by a core anthraquinone structure with several hydroxyl substitutions and a unique side chain.

#### **Chemical Structure:**

IUPAC Name: 5-oxo-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)hexanoic acid[1]

CAS Number: 162797-34-4[1]







• Molecular Formula: C20H16O9[1]

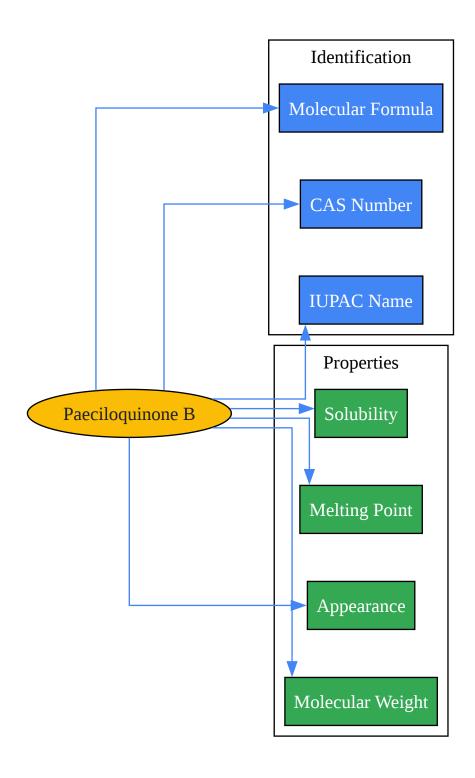
• Molecular Weight: 400.34 g/mol [1]

• Appearance: Orange crystals[1]

Synonyms: 2-Anthraceneacetic acid, 9,10-dihydro-1,3,6,8-tetrahydroxy-9,10-dioxo-α-(3-oxobutyl)-[1]

The following diagram illustrates the workflow for identifying the chemical properties of **Paeciloquinone B**.





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Caption: Workflow for the identification and characterization of **Paeciloquinone B**'s chemical properties.

Table 1: Physicochemical Properties of Paeciloquinone B



Property	Value	Reference
Molecular Formula	C20H16O9	[1]
Molecular Weight	400.34 g/mol	[1]
Appearance	Orange Crystal	[1]
Melting Point	240-260°C	[1]
Solubility	Soluble in Methanol, Ethyl Acetate	[1]

# **Biological Activity**

**Paeciloquinone B** has been identified as a potent inhibitor of protein tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[1] The inhibition of EGFR is a critical target in cancer therapy as this receptor plays a key role in cell proliferation, survival, and metastasis.

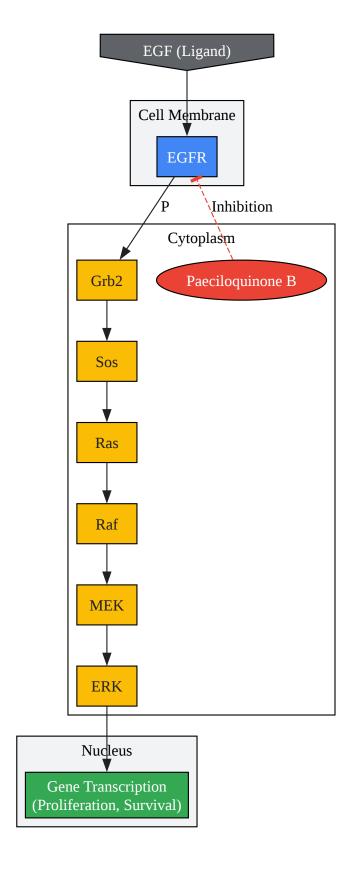
Table 2: Biological Activity of Paeciloquinone B and Related Compounds

Compound	Target	IC <sub>50</sub> (μΜ)	Reference
Paeciloquinone B	EGFR Protein Tyrosine Kinase	Data not explicitly found for Paeciloquinone B, but is stated to be an inhibitor	[1][2]
Paeciloquinone C	V-abl Protein Tyrosine Kinase	0.56	[3]

Further research is needed to quantify the specific IC<sub>50</sub> value of **Paeciloquinone B** against EGFR.

The general mechanism of EGFR signaling and the potential point of inhibition by **Paeciloquinone B** is illustrated in the following diagram.





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Caption: Simplified EGFR signaling pathway and the inhibitory action of Paeciloquinone B.

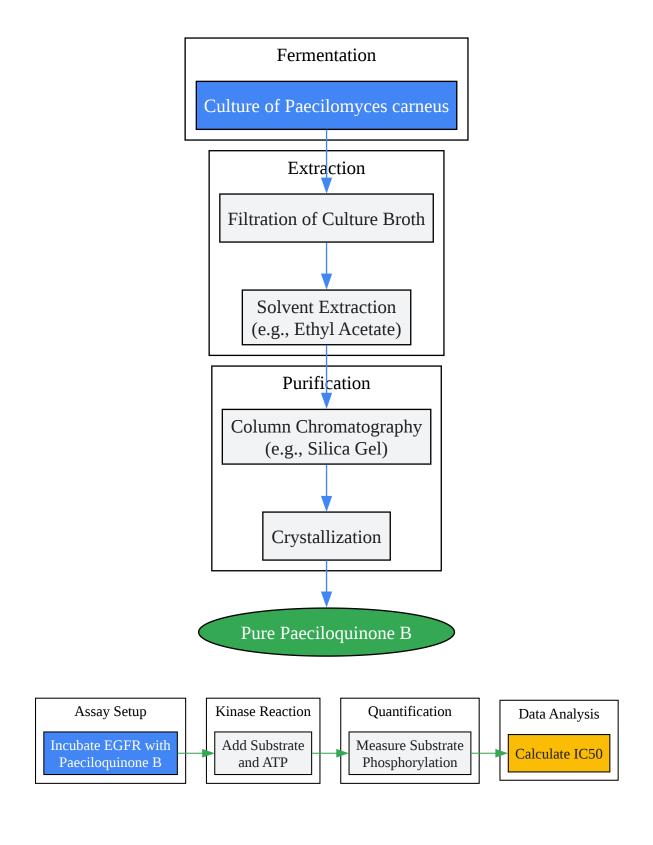


# Experimental Protocols Isolation and Purification of Paeciloquinone B

**Paeciloquinone B** is produced by the fungus Paecilomyces carneus. The following is a general protocol for its isolation and purification, based on common myco-chemical techniques.

Workflow for Isolation and Purification:





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- To cite this document: BenchChem. [Paeciloquinone B: A Technical Guide on its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613717#chemical-structure-and-properties-of-paeciloquinone-b]

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